An In-Depth Technical Guide to 2-Iodophenyl Isocyanate: Properties, Reactivity, and Applications in Modern Synthesis
An In-Depth Technical Guide to 2-Iodophenyl Isocyanate: Properties, Reactivity, and Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodophenyl isocyanate is a bifunctional aromatic building block of significant interest in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a highly reactive isocyanate group and a versatile iodine substituent in an ortho relationship, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of 2-iodophenyl isocyanate, with a focus on its utility in the construction of complex heterocyclic scaffolds and as a key intermediate in drug discovery programs.
Introduction: A Molecule of Dual Functionality
2-Iodophenyl isocyanate (C₇H₄INO) is a valuable reagent that combines the electrophilic reactivity of an isocyanate with the capacity for transition-metal-catalyzed cross-coupling and cyclization reactions afforded by the aryl iodide. This duality makes it a powerful tool for the efficient assembly of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceuticals. The strategic placement of the iodine atom ortho to the isocyanate group allows for intramolecular reactions, providing a streamlined pathway to fused ring systems. This guide will delve into the fundamental chemical properties of 2-iodophenyl isocyanate, explore its rich and varied reactivity, and highlight its applications in cutting-edge synthetic strategies.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 2-iodophenyl isocyanate is essential for its safe handling, storage, and characterization in the laboratory.
Physical Properties
2-Iodophenyl isocyanate is a clear, almost colorless liquid at room temperature.[1] Key physical data are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 128255-31-2 | [2] |
| Molecular Formula | C₇H₄INO | [2] |
| Molecular Weight | 245.02 g/mol | [2] |
| Boiling Point | 245 °C (lit.) | [1] |
| Density | 1.891 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.633 (lit.) | [1] |
| Flash Point | >230 °F (>110 °C) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 2-iodophenyl isocyanate and its derivatives.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 2-iodophenyl isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (–N=C=O) group, typically appearing around 2250-2275 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations are also observable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum.
-
¹³C NMR: The carbon of the isocyanate group is highly deshielded and will appear as a characteristic signal in the 120-140 ppm region. The carbon atom attached to the iodine will also show a distinct chemical shift.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (245.02). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.
Synthesis of 2-Iodophenyl Isocyanate
While commercially available, understanding the synthesis of 2-iodophenyl isocyanate provides insight into its chemistry. The most common laboratory and industrial synthesis of isocyanates involves the phosgenation of the corresponding primary amine.[5]
General Synthetic Scheme:
Figure 1: General synthesis of 2-Iodophenyl Isocyanate.
Non-phosgene methods for isocyanate synthesis are also being developed due to the high toxicity of phosgene. These methods often involve the thermal decomposition of carbamates derived from the corresponding amine.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of 2-iodophenyl isocyanate stems from the distinct yet cooperative reactivity of its isocyanate and iodo functionalities.
Reactivity of the Isocyanate Group
The isocyanate group is a highly reactive electrophile, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is central to its use in forming ureas, carbamates, and other important functional groups.
-
Reaction with Amines to Form Ureas: 2-Iodophenyl isocyanate reacts rapidly with primary and secondary amines to form N,N'-disubstituted ureas. This reaction is often quantitative and proceeds under mild conditions. These urea derivatives are valuable intermediates for subsequent intramolecular cyclization reactions.
-
Reaction with Alcohols to Form Carbamates: In the presence of an alcohol, 2-iodophenyl isocyanate forms the corresponding carbamate (urethane). This reaction can be catalyzed by bases or organometallic compounds. The resulting carbamates are also excellent substrates for cyclization reactions.
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Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding amine (2-iodoaniline in this case) and carbon dioxide.[5] This sensitivity to moisture necessitates handling 2-iodophenyl isocyanate under anhydrous conditions to prevent its degradation.
Figure 2: Key reactions of the isocyanate group.
Reactivity of the Iodo Group and Synergistic Cyclizations
The presence of the iodine atom opens up a vast array of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling and cyclization reactions. The ortho-positioning of the iodo and isocyanate (or its derivatives) groups is particularly advantageous for intramolecular reactions, leading to the efficient construction of heterocyclic systems.
-
Palladium-Catalyzed Reactions: The carbon-iodine bond is highly susceptible to oxidative addition to low-valent palladium species, initiating a catalytic cycle for various transformations.
-
Intramolecular Heck Reaction: Derivatives of 2-iodophenyl isocyanate containing an appropriately positioned alkene can undergo intramolecular Heck reactions to form fused ring systems. This is a powerful strategy for the synthesis of complex polycyclic molecules.[6]
-
Intramolecular C-N Bond Formation: Following the formation of a urea or carbamate, the aryl iodide can participate in palladium-catalyzed intramolecular C-N bond formation to construct nitrogen-containing heterocycles such as benzimidazoles and quinazolinones.
-
-
Synthesis of Benzimidazoles: A common strategy for the synthesis of benzimidazole derivatives involves the reaction of 2-iodophenyl isocyanate with an amine, followed by an intramolecular cyclization. While direct cyclization of the urea can be challenging, conversion of the urea to a more reactive intermediate can facilitate the ring-closing step.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from 2-iodophenyl isocyanate, particularly substituted ureas and various N-heterocycles, are prevalent in a wide range of biologically active molecules and approved drugs.
-
Urea-Based Bioactive Molecules: The urea functional group is a key pharmacophore in many drugs due to its ability to form strong hydrogen bonds with biological targets. N,N'-disubstituted ureas derived from 2-iodophenyl isocyanate can be screened for a variety of biological activities, including as kinase inhibitors, enzyme inhibitors, and receptor modulators.[7]
-
Building Block for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, often decorated with various substituents to achieve potency and selectivity.[8] 2-Iodophenyl isocyanate serves as a versatile starting material for the synthesis of such heterocyclic scaffolds, which are crucial in the development of new cancer therapies.
-
Synthesis of Heterocyclic Scaffolds: The ability to construct benzimidazoles, quinazolinones, and other fused N-heterocycles makes 2-iodophenyl isocyanate a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.
Experimental Protocols
The following protocols are illustrative examples of the types of reactions in which 2-iodophenyl isocyanate is a key reactant. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, must be followed.
General Protocol for the Synthesis of an N-(2-Iodophenyl)-N'-aryl Urea
-
To a solution of 2-iodophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired aniline derivative (1.0 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Conceptual Protocol for a Palladium-Catalyzed Intramolecular Cyclization of an N-(2-Iodophenyl)-N'-(alkenyl) Urea
This protocol is a conceptual outline. Specific conditions (catalyst, ligand, base, solvent, temperature) will need to be optimized for a particular substrate.
-
To a reaction vessel charged with the N-(2-iodophenyl)-N'-(alkenyl) urea substrate (1.0 eq), add a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃, NaOAc, 2-3 eq).
-
Add an anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: A general synthetic workflow utilizing 2-Iodophenyl Isocyanate.
Safety and Handling
2-Iodophenyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents. It is recommended to store under an inert atmosphere.
Conclusion
2-Iodophenyl isocyanate is a versatile and powerful building block in modern organic synthesis. Its dual reactivity allows for the efficient construction of a wide variety of complex molecules, particularly N-heterocycles of medicinal importance. The ability to first engage the isocyanate group with a range of nucleophiles and then utilize the aryl iodide in subsequent cyclization reactions provides a robust and flexible strategy for the synthesis of novel compounds for drug discovery and materials science. As the demand for efficient and modular synthetic methods continues to grow, the importance of reagents like 2-iodophenyl isocyanate is set to increase.
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